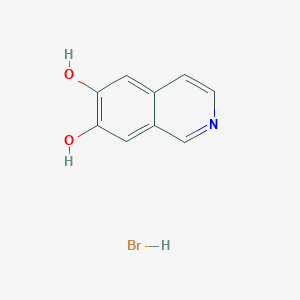
Isoquinoline-6,7-diol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline-6,7-diol hydrobromide is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Isoquinoline-6,7-diol hydrobromide exhibits notable interactions with various biological systems:
- Neurotransmitter Modulation : The compound has been shown to interact with μ-opioid receptors (MORs), which are critical in pain modulation and reward pathways in the brain. Its activation of these receptors can lead to significant neurological effects, including potential applications in pain management and treatment of substance abuse disorders .
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, suggesting its utility in treating neurodegenerative diseases. Studies have demonstrated that isoquinoline derivatives can influence cellular signaling pathways and protect against neuronal damage.
- Antiviral Properties : Isoquinoline derivatives have been investigated for their antiviral activities, particularly against HIV and other viral infections. The mechanisms include inhibition of viral replication and interference with viral entry into host cells . this compound may share similar properties due to its structural characteristics.
Therapeutic Applications
The potential therapeutic applications of this compound are broad:
- Pain Management : Due to its interaction with opioid receptors, it may serve as a basis for developing new analgesics .
- Treatment of Neurodegenerative Diseases : Its neuroprotective effects position it as a candidate for treating conditions like Alzheimer's disease or Parkinson's disease.
- Antiviral Drug Development : Given its potential antiviral properties, further research could lead to the development of new antiviral agents targeting HIV or other viruses .
Comparative Analysis with Related Compounds
A comparative analysis can elucidate the unique properties of this compound relative to other isoquinoline derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Salsolinol | 1-Methyl derivative; involved in dopamine metabolism | Potential neurotoxic effects linked to alcohol abuse |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | Methyl group at position 1; similar biological activity | More potent MOR agonist than non-methylated counterparts |
| Berberine | Contains multiple hydroxyl groups; derived from plants | Exhibits strong antibacterial and anti-inflammatory properties |
This table highlights the diversity within the isoquinoline family while emphasizing the specific receptor interactions and therapeutic potentials of this compound.
Propriétés
Numéro CAS |
113884-76-7 |
|---|---|
Formule moléculaire |
C9H8BrNO2 |
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
isoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C9H7NO2.BrH/c11-8-3-6-1-2-10-5-7(6)4-9(8)12;/h1-5,11-12H;1H |
Clé InChI |
OFRUFXYUVKMBPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=CC(=C(C=C21)O)O.Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













